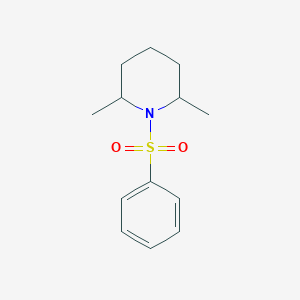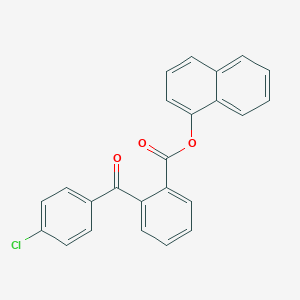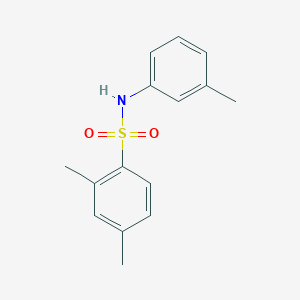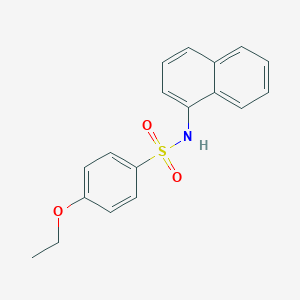
Methyl(2-thienylmethylene)azaneoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-thienylmethylene)azaneoxide, also known as MTAO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the aziridine family and has a unique structure that makes it an attractive candidate for further study.
作用机制
The mechanism of action of Methyl(2-thienylmethylene)azaneoxide is not fully understood, but studies have suggested that it may act as a DNA-damaging agent. Methyl(2-thienylmethylene)azaneoxide has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition may contribute to the observed DNA damage and cell death.
Biochemical and Physiological Effects:
Methyl(2-thienylmethylene)azaneoxide has been shown to have various biochemical and physiological effects. In cancer cells, Methyl(2-thienylmethylene)azaneoxide has been shown to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In healthy cells, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity and does not induce significant cell death. However, further studies are needed to fully understand the effects of Methyl(2-thienylmethylene)azaneoxide on healthy cells and its potential toxicity.
实验室实验的优点和局限性
One of the main advantages of Methyl(2-thienylmethylene)azaneoxide is its unique structure, which allows for the formation of complex molecules with specific properties. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity in healthy cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of Methyl(2-thienylmethylene)azaneoxide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells.
未来方向
There are several future directions for research on Methyl(2-thienylmethylene)azaneoxide. One area of focus could be the development of Methyl(2-thienylmethylene)azaneoxide-based anticancer agents. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide and its potential as a cancer treatment. Additionally, further studies are needed to explore the potential applications of Methyl(2-thienylmethylene)azaneoxide in material science and organic synthesis. Finally, studies are needed to explore the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells, which could inform the development of safer and more effective Methyl(2-thienylmethylene)azaneoxide-based compounds.
Conclusion:
Methyl(2-thienylmethylene)azaneoxide is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and low toxicity make it an attractive candidate for further study. The synthesis method of Methyl(2-thienylmethylene)azaneoxide has been optimized to produce high yields, and its scientific research applications have been explored extensively. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide, its potential toxicity, and its applications in various fields.
合成方法
The synthesis of Methyl(2-thienylmethylene)azaneoxide involves the reaction of 2-thiophenecarboxaldehyde with methylaziridine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl(2-thienylmethylene)azaneoxide. This method has been optimized to produce high yields of Methyl(2-thienylmethylene)azaneoxide and has been used in various studies to obtain the compound for further research.
科学研究应用
Methyl(2-thienylmethylene)azaneoxide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl(2-thienylmethylene)azaneoxide has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Methyl(2-thienylmethylene)azaneoxide can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent. In organic synthesis, Methyl(2-thienylmethylene)azaneoxide has been used as a building block for the synthesis of various compounds. Its unique structure allows for the formation of complex molecules with specific properties. In material science, Methyl(2-thienylmethylene)azaneoxide has been used to create thin films with unique optical and electrical properties.
属性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC 名称 |
N-methyl-1-thiophen-2-ylmethanimine oxide |
InChI |
InChI=1S/C6H7NOS/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3/b7-5- |
InChI 键 |
MMSMKZBPIYNXKA-ALCCZGGFSA-N |
手性 SMILES |
C/[N+](=C/C1=CC=CS1)/[O-] |
SMILES |
C[N+](=CC1=CC=CS1)[O-] |
规范 SMILES |
C[N+](=CC1=CC=CS1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)



![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
